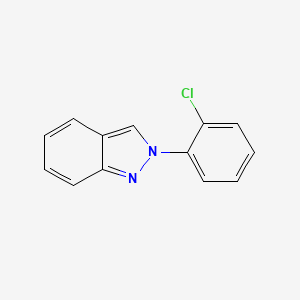
2-(2-Chlorophenyl)-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group in the 2-position of the indazole ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring . Another approach involves the use of 2-chlorophenylhydrazine and ortho-substituted benzoic acids under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chlorophenyl)-2H-indazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
2-Phenyl-2H-indazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-(2-Bromophenyl)-2H-indazole: Similar structure but with a bromine atom, which can affect its chemical properties and interactions.
2-(2-Fluorophenyl)-2H-indazole: Fluorine substitution can enhance certain biological activities due to its electronegativity.
Uniqueness: 2-(2-Chlorophenyl)-2H-indazole is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and biological applications.
Propriétés
Formule moléculaire |
C13H9ClN2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)indazole |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H |
Clé InChI |
IVCFCBFKOKSJOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=C3C=CC=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


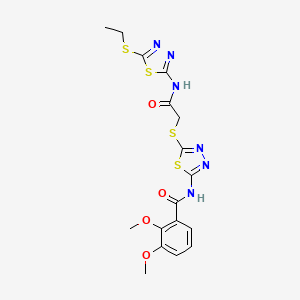
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
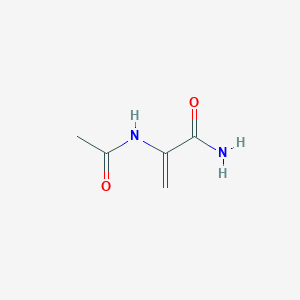
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
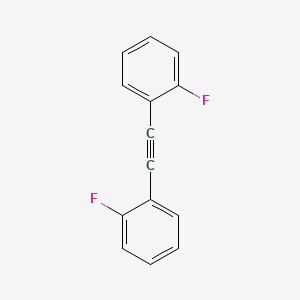
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
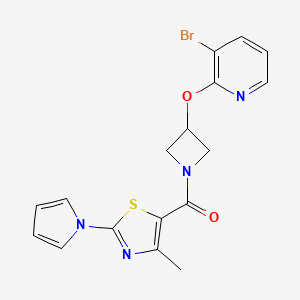
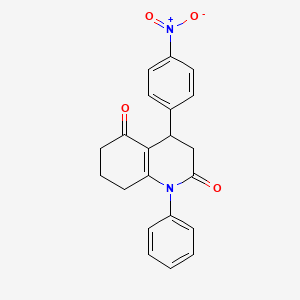
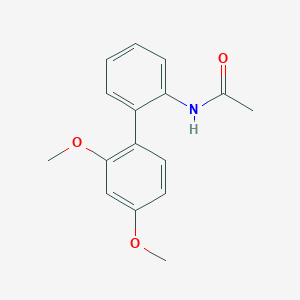
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
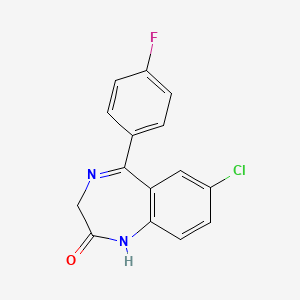
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)

